molecular formula C9H14N2 B14887112 (S)-2-(1H-Pyrrol-2-yl)piperidine

(S)-2-(1H-Pyrrol-2-yl)piperidine

Cat. No.: B14887112
M. Wt: 150.22 g/mol
InChI Key: HGYGSCWXJYCFGC-QMMMGPOBSA-N
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Description

(S)-2-(1H-Pyrrol-2-yl)piperidine is a chiral compound that features a piperidine ring substituted with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1H-Pyrrol-2-yl)piperidine typically involves the reaction of a suitable pyrrole derivative with a piperidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyrrole derivative is coupled with a piperidine halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1H-Pyrrol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophilic substitution on the pyrrole ring using reagents like bromine or chlorinating agents; nucleophilic substitution on the piperidine ring using alkyl halides.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrrole or piperidine derivatives.

    Substitution: Formation of halogenated pyrrole or alkylated piperidine derivatives.

Scientific Research Applications

(S)-2-(1H-Pyrrol-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(1H-Pyrrol-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole and piperidine rings can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrrol-2-yl)piperidine: The non-chiral version of the compound.

    2-(1H-Indol-2-yl)piperidine: A similar compound with an indole ring instead of a pyrrole ring.

    2-(1H-Imidazol-2-yl)piperidine: A compound with an imidazole ring instead of a pyrrole ring.

Uniqueness

(S)-2-(1H-Pyrrol-2-yl)piperidine is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2S)-2-(1H-pyrrol-2-yl)piperidine

InChI

InChI=1S/C9H14N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10-11H,1-2,4,6H2/t8-/m0/s1

InChI Key

HGYGSCWXJYCFGC-QMMMGPOBSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CN2

Canonical SMILES

C1CCNC(C1)C2=CC=CN2

Origin of Product

United States

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